
tert-Butyl-d9-amine Hydrobromide
Descripción general
Descripción
“tert-Butyl-d9-amine Hydrobromide” is a biochemical often used in proteomics research . It has the molecular formula C4H3D9BrN and a molecular weight of 163.1 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl-d9-amine Hydrobromide” is represented by the formula (CD3)3CNH2 . It has a molecular weight of 82.19 .
Chemical Reactions Analysis
Amines, including tert-butylamines, are known to be good nucleophiles and can react with carbonyls to form imine derivatives . They can also react with acid chlorides to form amides . Another reaction involves the formation of sulfonamides when amines react with sulfonyl groups .
Physical And Chemical Properties Analysis
“tert-Butyl-d9-amine Hydrobromide” has a boiling point of 46 °C . Its refractive index is 1.401 .
Aplicaciones Científicas De Investigación
Proteomics Research
“tert-Butyl-d9-amine Hydrobromide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a biochemical in the research process.
Biochemical Research
This compound is used in various biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. Biochemists use this compound to investigate the roles of biochemicals in cell development, growth, and disease.
Pharmaceutical Research
“tert-Butyl-d9-amine Hydrobromide” is used in pharmaceutical research . It can be used in the development of new drugs and therapies. For example, it can be used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
Chemical Synthesis Research
This compound is used in chemical synthesis research . It can be used as a reagent in the synthesis of various organic compounds. The deuterium atoms in the compound can be useful for tracking reactions and understanding mechanisms.
Environmental Research
While there isn’t direct evidence of “tert-Butyl-d9-amine Hydrobromide” being used in environmental research, related compounds such as tertiary butyl alcohol have been studied for their impact on groundwater . It’s possible that the deuterated compound could be used in similar studies to understand its environmental impact.
Safety and Hazards
Mecanismo De Acción
Target of Action
tert-Butyl-d9-amine Hydrobromide, also known as tert-Butylamine-d9 Hydrobromide, is a biochemical used in proteomics research . .
Mode of Action
It is a labeled analog of tert-butylamine, which is a common reagent in chemical syntheses .
Biochemical Pathways
As a labeled analog, it can serve as a unique reagent or building block for the synthesis of deuterated compounds . The incorporation of deuterium atoms into organic molecules can provide insights into reaction pathways, intermediates, and kinetics by allowing researchers to monitor the fate of specific atoms throughout a reaction .
Pharmacokinetics
The use of deuterated compounds like tert-butyl-d9-amine hydrobromide can affect the pharmacokinetic and metabolic profiles of drugs . Deuteration can potentially enhance the resolution and clarity of spectroscopic data, which can be useful in pharmacokinetic studies .
Result of Action
As a labeled analog, it can be used to trace the fate of specific atoms in a reaction, providing insights into the molecular and cellular effects of the compound’s action .
Action Environment
It’s worth noting that the compound is classified as a dangerous good for transport and may be subject to additional shipping charges . It also has specific storage requirements to maintain its stability .
Propiedades
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKAPARXKPTKBK-KYRNGWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl-d9-amine Hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



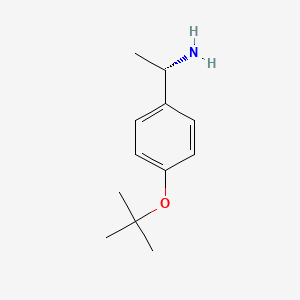
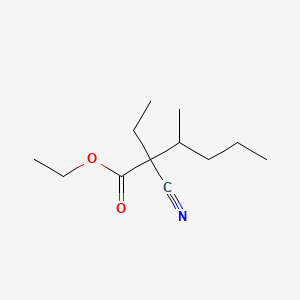

![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/no-structure.png)
![(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid](/img/structure/B586240.png)

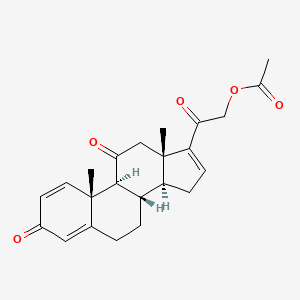

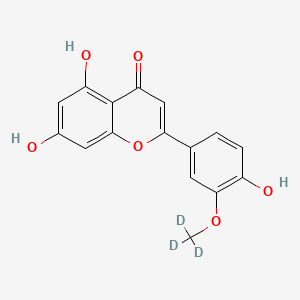
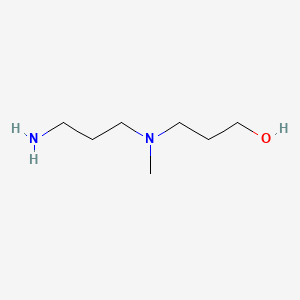
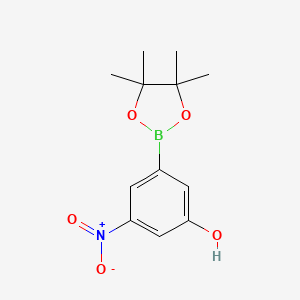
![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)

